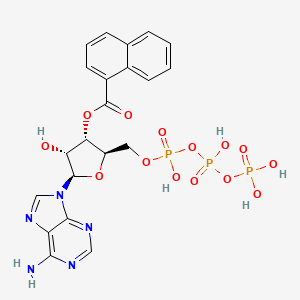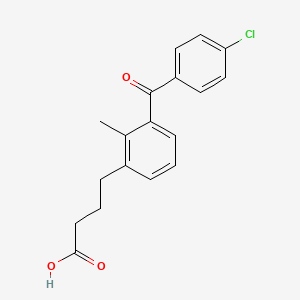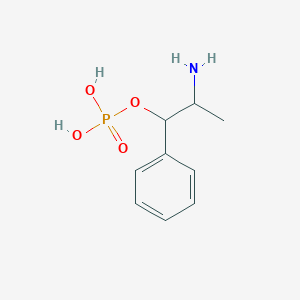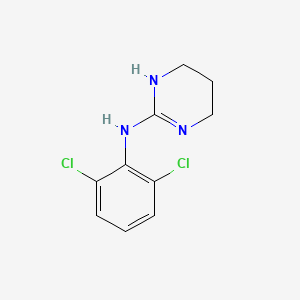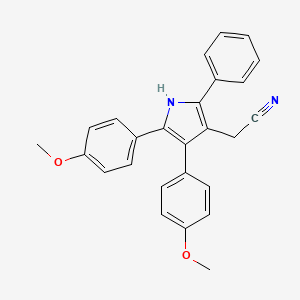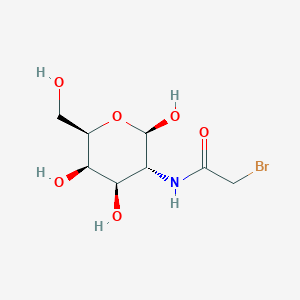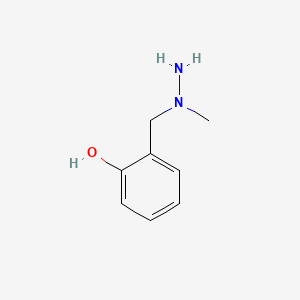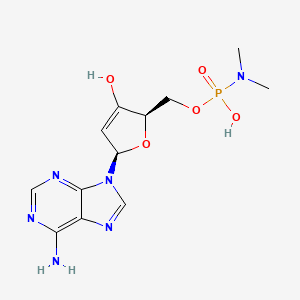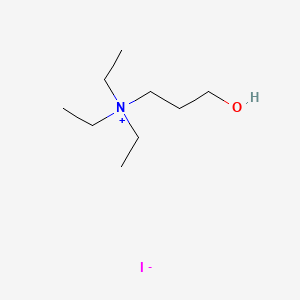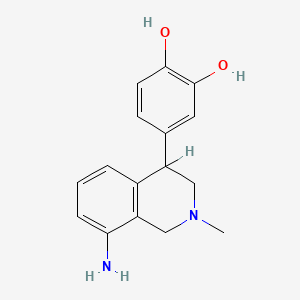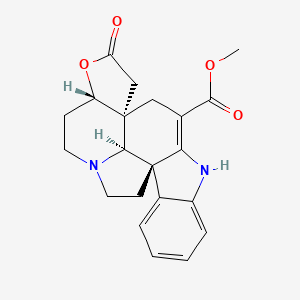
Apodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apodine is a member of carbazoles and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Oxidative Stress Regulation
ApoD plays a crucial role in neuroprotection by mediating autocrine protection of astrocytes and controlling their reactivity level. This contributes to the maintenance of the functional integrity of dopaminergic systems under stress conditions such as those induced by paraquat. Studies have shown that ApoD is necessary for proper locomotor performance, modifies gene expression in response to stress, and helps in maintaining the functional status of the nigrostriatal system. Additionally, it is involved in regulating the oxidative stress (OS)-responsive JNK pathway in astrocytes, contributing to cell survival by avoiding lipid peroxidation and modulating the transcriptional response to OS (Bajo‐Grañeras et al., 2011).
ApoD also has a known function in the aging and degenerative brain, where it acts as a neuroprotective agent due to its antioxidant and anti-inflammatory activities. It binds to arachidonic acid and its derivatives, playing a central role in brain function, and acts as a catalyst in reducing peroxidized eicosanoids, thus attenuating lipid peroxidation in the brain. This function contributes to its potential as a therapeutic agent against various neuropathologies and possibly against aging (Dassati et al., 2014).
Role in Cellular Communication and Survival
Extracellular vesicles (EVs) secreted by astroglial cells carry ApoD to neurons, mediating neuronal survival under oxidative stress. This process underlines the importance of ApoD in glia-to-neuron communication, offering insights into its neuroprotective role and its potential in treating neurodegenerative diseases by utilizing ApoD-loaded exosomes that can cross the blood-brain barrier (Pascua-Maestro et al., 2019).
Eigenschaften
CAS-Nummer |
57932-86-2 |
|---|---|
Produktname |
Apodine |
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl (1R,12R,16S,22R)-14-oxo-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-18(25)12-10-20-11-16(24)27-15(20)6-8-23-9-7-21(19(20)23)13-4-2-3-5-14(13)22-17(12)21/h2-5,15,19,22H,6-11H2,1H3/t15-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
SXLKMYFJLWDXFU-ZEWNOJEFSA-N |
Isomerische SMILES |
COC(=O)C1=C2[C@]3(CCN4[C@H]3[C@@]5(C1)CC(=O)O[C@H]5CC4)C6=CC=CC=C6N2 |
SMILES |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
Kanonische SMILES |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



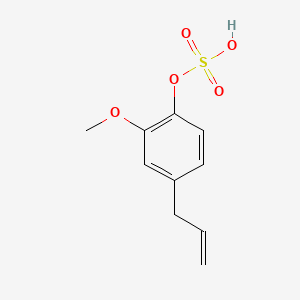
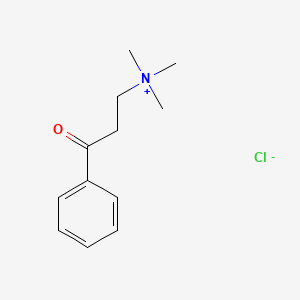
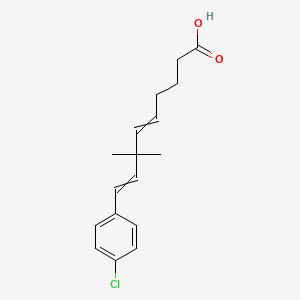
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
